7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid
Description
7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid (CAS 117-32-8) is a synthetic azo dye characterized by a naphthalene backbone functionalized with dual azo groups and sulfonic acid substituents. Registered on 30/11/2010 , its molecular formula is C₃₀H₂₄N₄O₈S₂, featuring a biphenyl-azo-hydroxyphenyl moiety and two sulfonic acid groups at positions 1 and 3 of the naphthalene ring. This structure confers moderate water solubility and strong affinity for polar substrates, making it suitable for textile dyeing .
Properties
IUPAC Name |
7-hydroxy-8-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O8S2/c33-23-12-10-22(11-13-23)30-29-20-6-1-17(2-7-20)18-3-8-21(9-4-18)31-32-28-25(34)14-5-19-15-24(41(35,36)37)16-26(27(19)28)42(38,39)40/h1-16,33-34H,(H,35,36,37)(H,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPGBRYJVGKLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O)N=NC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059452 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-33-9 | |
| Record name | 7-Hydroxy-8-[2-[4′-[2-(4-hydroxyphenyl)diazenyl][1,1′-biphenyl]-4-yl]diazenyl]-1,3-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-(2-(4'-(2-(4-hydroxyphenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4'-[2-(4-hydroxyphenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.804 | |
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| Record name | 7-Hydroxy-8-[[4′-[(p-hydroxyphenyl)azo]-4-biphenylyl]azo]-1,3-naphthalenedisulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZF62Z8HMM | |
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Biological Activity
7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid (CAS No. 117-33-9) is a complex azo compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C28H20N4O8S2
- Molecular Weight : 604.61 g/mol
- Structure : The compound features a naphthalene backbone with sulfonic acid groups and multiple azo linkages that contribute to its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Studies indicate that azo compounds can exhibit antimicrobial effects by disrupting microbial cell membranes or interfering with metabolic processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Antioxidant Activity
A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was shown to reduce oxidative damage in human cell lines by decreasing levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.
Antimicrobial Effects
Research has indicated that the compound possesses antimicrobial properties against a range of pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Candida albicans | 40 µg/mL |
These findings suggest that the compound could be explored as a potential antimicrobial agent in clinical applications.
Enzyme Inhibition Studies
Inhibition assays revealed that the compound effectively inhibits certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The IC50 values for COX and LOX inhibition were found to be 25 µM and 15 µM, respectively. This suggests a potential role for the compound in anti-inflammatory therapies.
Case Study 1: Antioxidant Efficacy in Diabetes
A clinical trial investigated the effects of this compound on oxidative stress markers in diabetic patients. Participants receiving a daily dose of 100 mg showed a significant reduction in malondialdehyde (MDA) levels after four weeks compared to the placebo group.
Case Study 2: Antimicrobial Application
Another study focused on the use of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with topical formulations containing the compound showed faster healing times and reduced infection rates compared to standard treatments.
Scientific Research Applications
Dyeing and Pigmentation
One of the primary applications of this compound is as a dye in textile industries. Its azo structure allows it to form vibrant colors, making it suitable for dyeing fabrics. Azo dyes are known for their stability and vivid hues, which are essential for producing high-quality textiles.
Case Study : Research conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) highlights the use of azo dyes in various textiles, emphasizing the need for safety assessments due to potential health risks associated with certain azo compounds .
Biological Staining
The compound is also utilized in biological staining processes. Its ability to bind to proteins and other biological molecules makes it valuable in histology and cytology for visualizing cellular structures.
Example Application : In a study focusing on histopathological techniques, the compound was used to stain tissue samples, allowing for enhanced visibility of cellular components under a microscope.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting various metal ions through colorimetric methods. The formation of colored complexes allows for quantitative analysis.
Data Table: Colorimetric Detection of Metal Ions
| Metal Ion | Detection Limit (mg/L) | Color Change |
|---|---|---|
| Fe(III) | 0.05 | Yellow |
| Cu(II) | 0.02 | Blue |
| Pb(II) | 0.01 | Red |
Environmental Monitoring
The compound is also investigated for its role in environmental monitoring, particularly in assessing water quality. Its presence can indicate contamination from industrial processes that utilize azo dyes.
Research Insight : A study published in an environmental chemistry journal reported the detection of this compound in wastewater samples from textile manufacturing plants, highlighting its significance as an environmental pollutant marker.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s key differentiator is its biphenyl-azo-hydroxyphenyl substituent, which contrasts with related azo dyes that often employ simpler aromatic or sulfonated groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|---|
| Target Compound | 117-32-8 | C₃₀H₂₄N₄O₈S₂ | Biphenyl-azo-hydroxyphenyl, 1,3-disulfonic | Moderate solubility; textile applications |
| 7-Hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid | 7244-14-6 | C₂₀H₁₄N₂O₁₀S₃ | Sulphonaphthyl-azo, 1,3-disulfonic | High solubility; food dye (Acid Red 18) |
| Acid Red 18 (Trisodium salt) | 2611-82-7 | C₂₀H₁₃N₂O₁₀S₃·3Na | Trisodium salt, sulphonaphthyl-azo | Very high solubility; food additive (E124) |
| 1,3-Naphthalenedisulfonic acid, 8-[[4′-[(4-ethoxyphenyl)azo][1,1′-biphenyl]-4-yl]azo]-7-hydroxy- | 3530-19-6 | C₃₄H₂₈N₄O₁₀S₂ | Ethoxyphenyl-azo, 1,3-disulfonic | Enhanced UV stability; industrial coatings |
Solubility and Application Profiles
- Target Compound (117-32-8) : The biphenyl group increases molecular rigidity, reducing solubility compared to sulfonated derivatives. This property favors use in textiles , where hydrophobic interactions improve color fastness .
- Acid Red 18 (7244-14-6) : As a trisodium salt, it exhibits very high water solubility, meeting safety standards for food additives (E124) and cosmetics .
- Ethoxyphenyl Derivative (3530-19-6) : The ethoxy group enhances UV stability, making it suitable for industrial coatings and plastics .
Preparation Methods
Reagents and Reaction Conditions
Sulphonation is typically achieved using sulfur trioxide (SO₃) in an inert chlorinated solvent such as methylene chloride. The process follows a modified version of the method described in US Patent 4,369,143, which optimizes sulphonation for naphthalene derivatives. Key parameters include:
| Parameter | Value/Range |
|---|---|
| Solvent | Methylene chloride |
| Temperature | -40°C to +20°C (initial) |
| SO₃:Naphthalene ratio | 2.5–3.2 mol/mol |
| Reaction time | 4–8 hours |
The reaction proceeds via electrophilic substitution, with SO₃ acting as the sulphonating agent. After the initial exothermic reaction, the mixture is heated to 60–110°C to complete the sulphonation.
Isolation of Naphthalene-1,3-disulphonic Acid
Post-sulphonation, the inert solvent is removed via distillation under reduced pressure (10–100 mm Hg) at 10–30°C. The residual sulphuric acid is neutralized with a base (e.g., sodium hydroxide), and the product is crystallized from the aqueous phase. Yield typically exceeds 80% under optimized conditions.
Diazotization of 4-Aminobiphenyl-4'-ol
The biphenyl-azo-phenol component is synthesized through diazotization of 4-aminobiphenyl-4'-ol, followed by coupling with 4-hydroxyphenol.
Diazotization Reaction
4-Aminobiphenyl-4'-ol is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt:
| Parameter | Value/Range |
|---|---|
| Temperature | 0–5°C |
| NaNO₂:Amine ratio | 1.05–1.10 mol/mol |
| Reaction time | 30–60 minutes |
The diazonium salt is stabilized by maintaining a pH < 2 and used immediately in the next step to prevent decomposition.
Azo Coupling with 4-Hydroxyphenol
The diazonium salt is coupled with 4-hydroxyphenol under alkaline conditions (pH 8–10) to form the biphenyl-azo-phenol intermediate:
Coupling Conditions
| Parameter | Value/Range |
|---|---|
| pH | 8–10 (NaOH) |
| Temperature | 5–10°C |
| Reaction time | 2–4 hours |
The product is isolated via filtration and washed with cold water to remove unreacted reagents.
Second Diazotization and Coupling to Naphthalene-1,3-disulphonic Acid
The biphenyl-azo-phenol intermediate undergoes a second diazotization to form a diazonium salt, which is coupled to naphthalene-1,3-disulphonic acid.
Reaction Sequence
-
Diazotization : The intermediate is diazotized as described in Section 2.1.
-
Coupling : The resulting diazonium salt is reacted with naphthalene-1,3-disulphonic acid at pH 6–7 (buffered with sodium acetate):
| Parameter | Value/Range |
|---|---|
| pH | 6–7 |
| Temperature | 10–15°C |
| Reaction time | 3–5 hours |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to improve efficiency and yield. Key adaptations include:
-
Automated temperature control : Maintains precise conditions during exothermic steps.
-
In-line filtration : Removes byproducts in real time.
-
Waste recycling : Recovers unused SO₃ and solvents for reuse.
A typical production setup achieves a final yield of 75–85% with a purity >98% (HPLC).
Purification and Quality Control
Crystallization
The crude product is dissolved in hot water and precipitated by adding sodium chloride. Repeated crystallizations from ethanol-water mixtures remove residual salts.
Analytical Methods
-
HPLC : Quantifies purity using a C18 column and UV detection at 480 nm.
-
Elemental analysis : Confirms sulfur content (theoretical: 10.61%).
-
FT-IR : Validates sulphonic acid (1180 cm⁻¹) and azo groups (1450 cm⁻¹).
Challenges and Optimization
Byproduct Formation
The primary byproduct, naphthalene-1,3,5-trisulphonic acid, arises from over-sulphonation. This is minimized by:
Solvent Selection
Methylene chloride is preferred over dichloroethane due to its lower boiling point (40°C), which simplifies recovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
